4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol features a benzene ring fused to a five-membered heterocycle containing boron and oxygen atoms. The presence of the amino group at the 4-position and the hydroxyl group at the 1-position allows for diverse chemical modifications and potential interactions with biological targets. The molecular structure of a related derivative, (S)-3-(Aminomethyl)-4-chloro-7-ethoxybenzo[c][1,2]oxaborol-1(3H)-ol-AMP, has been characterized by X-ray crystallography, providing insights into its binding mode with the LeuRS editing domain of Mycobacterium tuberculosis []. Solid-state nuclear magnetic resonance (SSNMR) studies on a crystalline form of (S)-3-(aminomethyl)-7-(3-hydroxypropoxy)benzo[c] [, ]oxaborol-1(3H)-ol hydrochloride have also been conducted to analyze its structural features, including hydrogen-bonding patterns [].
4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been involved in various chemical reactions, primarily focusing on the modification of the amino and hydroxyl groups. These modifications aim to optimize the biological activity and pharmacological properties of the resulting compounds. For instance, N-acylation with different (hetero)arylcarboxylic acids has been employed to generate a series of compounds with varying substituents for exploring structure-activity relationships []. Additionally, the formation of boronate esters has been reported, as seen in the preparation of a platelet-rich plasma-loaded multifunctional hydrogel using hyaluronic acid conjugated with 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol (HA-ABO) [].
The mechanism of action of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives is diverse and depends on the specific target and modifications introduced to the core structure. For example, certain derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) [, ]. This inhibition is attributed to the binding of the compound to the editing domain of LeuRS, disrupting the enzyme's function in protein synthesis. Another study revealed that a benzoxaborole analog, 6-[4-(aminomethyl)-2-chlorophenoxyl]benzo[c][1,2]oxaborol-1(3H)-ol (AN3485), inhibits Toll-like receptor (TLR) mediated inflammation by suppressing the transcriptional activation of pro-inflammatory cytokines [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: